beta-D-Ribofuranose

描述

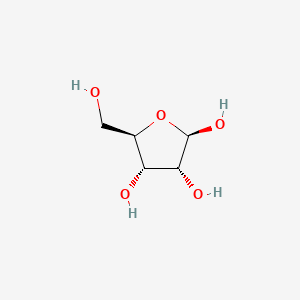

Beta-D-Ribofuranose: is a five-membered ring form of the sugar ribose, which is a crucial component of nucleotides and nucleosides. These compounds are essential for the storage and transfer of genetic information in all living organisms. This compound is involved in various metabolic processes and serves as a building block for many biologically significant molecules .

准备方法

Synthetic Routes and Reaction Conditions: Beta-D-Ribofuranose can be synthesized through several methods. One common approach involves the conversion of D-ribose into its furanose form. This can be achieved by treating D-ribose with methanesulfonic acid, benzenesulfonic acid, or p-toluenesulfonic acid under mild conditions . Another method involves the use of tetra-O-acetyl-beta-D-ribofuranose, which can be converted to this compound using gaseous hydrogen bromide .

Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and column chromatography to isolate the desired product .

化学反应分析

Types of Reactions: Beta-D-Ribofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the interconversion between beta-D-ribopyranose and this compound, catalyzed by the enzyme D-ribose pyranase .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids like methanesulfonic acid and bases like sodium hydroxide. Reaction conditions often involve specific temperatures and pH levels to facilitate the desired transformations .

Major Products: The major products formed from the reactions of this compound include various nucleosides and nucleotides, which are essential for genetic information storage and cellular processes .

科学研究应用

Pharmaceutical Applications

1.1 Codrug Development

Recent studies have highlighted the potential of β-D-ribofuranose as a core component in the design of codrugs for cancer therapy. Codrugs are compounds that link two drugs together to enhance therapeutic efficacy while minimizing toxicity. For instance, a study reported the synthesis of a codrug that incorporates β-D-ribofuranose with lenalidomide and paclitaxel, two anticancer agents. This codrug demonstrated significantly improved water solubility (685 times greater than paclitaxel alone) and selective drug release mechanisms, targeting cancer cells more effectively than traditional therapies .

1.2 Antibiotic Development

The β-D-ribofuranose structure is also prevalent in several antibiotics. For example, compounds like butirosin B and neomycin contain O-β-D-ribofuranoside rings that enhance their selectivity for bacterial ribosomes, thereby improving their antimicrobial effectiveness. This suggests that the ribofuranose moiety is critical for the activity of these antibiotics against specific bacterial targets .

Biochemical Applications

2.1 Nucleotide Synthesis

β-D-Ribofuranose serves as a fundamental building block for nucleotides, which are essential for RNA synthesis. The ribofuranose ring structure is crucial for the formation of nucleosides and nucleotides that participate in various biochemical pathways, including energy transfer (ATP) and signaling (cAMP) .

2.2 Enzyme Co-factors

In enzymatic reactions, β-D-ribofuranose derivatives act as co-factors or substrates. For example, modified forms of adenosylcobalamin (a coenzyme) have shown that the rigid structure of the β-D-ribofuranose ring is vital for its coenzymatic activity. The activity of these analogs was significantly affected by modifications to the ribose moiety, emphasizing the importance of this sugar in enzymatic functions .

Case Studies

3.1 Cancer Therapy Codrug Study

A recent study synthesized a codrug using β-D-ribofuranose linked to lenalidomide and paclitaxel. The synthesis involved multiple steps to ensure stability and effective drug release. The resulting compound showed promising results in vitro, with a controlled release profile that could potentially reduce side effects associated with traditional chemotherapy .

| Component | Role | Release Half-life |

|---|---|---|

| Lenalidomide | Immunomodulatory | 26.3 hours |

| Paclitaxel | Anticancer | 23.8 hours |

| β-D-Ribofuranose | Core Moiety | - |

3.2 Antibiotic Efficacy Study

Another study examined benzyl β-D-ribofuranoside isolated from Euphorbia humifusa, demonstrating its ability to inhibit LPS-induced NO and TNF-α production in RAW 264.7 cells. This suggests that derivatives of β-D-ribofuranose may have therapeutic potential in inflammatory diseases .

作用机制

The mechanism of action of beta-D-Ribofuranose involves its role as a building block for nucleotides and nucleosides. These molecules participate in various biochemical pathways, including the pentose phosphate pathway and the synthesis of nucleic acids . This compound is also involved in the interconversion between its pyranose and furanose forms, which is catalyzed by the enzyme D-ribose pyranase .

相似化合物的比较

- Alpha-D-Ribofuranose

- Beta-D-Ribopyranose

- Alpha-D-Ribopyranose

- D-Ribose

Comparison: Beta-D-Ribofuranose is unique due to its specific five-membered ring structure, which distinguishes it from its six-membered ring counterpart, beta-D-ribopyranose . This structural difference affects its reactivity and the types of reactions it undergoes. Additionally, this compound is a key component of nucleic acids, making it essential for genetic information storage and transfer .

生物活性

Beta-D-ribofuranose is a cyclic form of D-ribose, a pentose sugar that plays a crucial role in various biological processes, particularly in the structure and function of nucleic acids. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic applications, and significant research findings.

Chemical Structure and Properties

This compound (CHO) is characterized by its five-carbon structure and hydroxymethyl group. It exists predominantly in a cyclic form, contributing to its stability and biological functions. Its melting point is approximately 95 °C, and it is soluble in water, which facilitates its role in metabolic pathways.

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 150.13 g/mol |

| Melting Point | 95 °C |

| Solubility | Soluble in water |

Biological Functions

- Nucleotide Synthesis : this compound is a fundamental component of ribonucleic acid (RNA) and is essential for the synthesis of nucleotides. It provides the ribose sugar necessary for the formation of RNA strands, which are crucial for protein synthesis and genetic information transfer.

- Energy Metabolism : As a precursor to adenosine triphosphate (ATP), this compound contributes to cellular energy metabolism. ATP is vital for numerous biochemical reactions, including muscle contraction and nerve impulse transmission.

- Post-Translational Modifications : The compound plays a role in ADP-ribosylation, a modification that affects protein function and signaling pathways within cells. This process involves the transfer of ADP-ribose from NAD+ to target proteins, influencing various cellular processes such as DNA repair and apoptosis .

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications:

- Immunomodulation : Research indicates that derivatives of this compound can enhance immune responses. For instance, benzyl beta-D-ribofuranoside has shown the ability to inhibit pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .

- Cancer Therapy : this compound has been utilized in the development of codrugs that selectively release anticancer agents. These codrugs incorporate this compound as a non-toxic core component, enhancing the solubility and efficacy of chemotherapeutic agents like paclitaxel .

- Antibiotic Development : The presence of beta-D-ribofuranoside rings in certain antibiotics has been linked to improved selectivity against bacterial ribosomes, enhancing their effectiveness against bacterial infections .

Case Studies and Research Findings

- Codrug Development : A study demonstrated the synthesis of a codrug containing this compound that selectively releases two drugs upon enzymatic cleavage. This approach significantly improved the solubility of paclitaxel by over two orders of magnitude while maintaining therapeutic efficacy .

- Inhibition Studies : In vitro studies showed that benzyl beta-D-ribofuranoside could inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, highlighting its potential as an anti-inflammatory agent .

- Coenzyme Activity : Research on analogs of adenosylcobalamin revealed that modifications to the ribose moiety affected coenzymic properties significantly. The rigid structure of the this compound ring was found to be crucial for maintaining enzymatic activity .

常见问题

Basic Research Questions

Q. How can researchers distinguish β-D-ribofuranose from its acetylated derivatives (e.g., 1,2,3,5-tetraacetate) experimentally?

- Methodological Answer : Use NMR spectroscopy to identify characteristic proton signals. For β-D-ribofuranose, hydroxyl (-OH) protons appear in the 1–5 ppm range, while acetylated derivatives (e.g., 1,2,3,5-tetraacetate) show acetate methyl groups at ~2.0–2.2 ppm. Mass spectrometry (MS) further differentiates molecular weights: β-D-ribofuranose (MW 150.13 g/mol) vs. tetraacetate (MW 318.28 g/mol) .

Q. What analytical methods are most reliable for assessing the purity of β-D-ribofuranose in synthetic preparations?

- Methodological Answer : Combine HPLC (for separation efficiency) with UV-vis spectroscopy (to detect UV-active impurities) and elemental analysis (to confirm C/H/O ratios). For acetylated derivatives, GC-MS is preferred due to their volatility and thermal stability .

Q. What are the standard protocols for synthesizing β-D-ribofuranose 1,2,3,5-tetraacetate?

- Methodological Answer : React D-ribose with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yields typically range from 60–85% depending on reaction conditions .

Table 1 : Common Synthesis Methods for β-D-Ribofuranose Derivatives

| Derivative | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2,3,5-Tetraacetate | H₂SO₄ | Acetic acid | 75–85 | |

| 1-Acetate-2,3,5-tribenzoate | DMAP | DCM | 60–70 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of β-D-ribofuranose derivatives?

- Methodological Answer : Conduct dose-response assays (e.g., MTT or apoptosis assays) across multiple cell lines. notes cytotoxicity at >100 µM concentrations, while safety data () suggests safety at lower doses. Use transcriptomic profiling to identify pathways affected at toxic doses .

Q. What strategies improve the stability of β-D-ribofuranose in aqueous solutions for enzymatic studies?

- Methodological Answer : Buffer solutions (pH 6–7) with chelating agents (e.g., EDTA) minimize metal-catalyzed degradation. Lyophilization or storage at -20°C in anhydrous DMSO preserves stability for long-term use .

Q. How can β-D-ribofuranose derivatives be optimized for RNA folding studies?

- Methodological Answer : Synthesize site-specifically modified analogs (e.g., 2'-O-methyl or fluorinated derivatives) to probe RNA conformational dynamics. Use Förster resonance energy transfer (FRET) or cryo-EM to monitor structural changes .

Table 2 : Key Applications of β-D-Ribofuranose Derivatives in Research

Q. Addressing Data Contradictions

Q. Why do NMR spectra of β-D-ribofuranose derivatives vary across studies?

- Methodological Answer : Variations arise from solvent polarity (D₂O vs. CDCl₃), temperature, and tautomeric equilibria. Standardize conditions (e.g., 25°C in DMSO-d₆) and use heteronuclear 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. How can conflicting reports on the immunomodulatory effects of β-D-ribofuranose derivatives be reconciled?

- Methodological Answer : Perform in vivo studies with controlled immune cell populations (e.g., knockout mice) to isolate mechanisms. Combine cytokine profiling (ELISA) with single-cell RNA-seq to identify cell-type-specific responses .

Q. Key Recommendations for Researchers

- Synthesis : Optimize catalyst choice (e.g., DMAP for benzoylation) to improve yield and selectivity.

- Characterization : Use tandem MS/MS for structural elucidation of minor impurities.

- Biological Assays : Include negative controls (e.g., unmodified ribose) to distinguish derivative-specific effects.

属性

IUPAC Name |

(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189975 | |

| Record name | beta-D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36468-53-8 | |

| Record name | beta-D-Ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Ribofuranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。